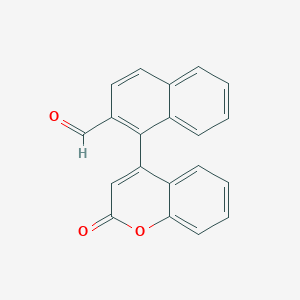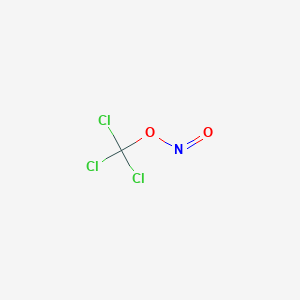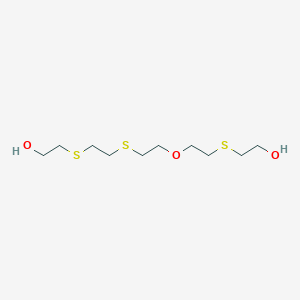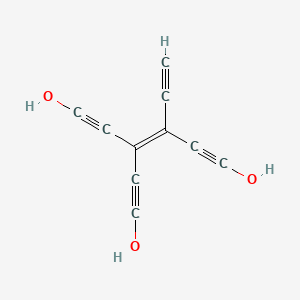
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is a complex organic compound characterized by multiple functional groups, including ethynyl, hydroxyethynyl, and diyne groups. This compound is notable for its unique structure, which includes both triple and double bonds, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diyne Backbone: The initial step involves the formation of the hex-3-ene-1,5-diyne backbone through a series of coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes.
Introduction of Ethynyl and Hydroxyethynyl Groups: Subsequent steps involve the introduction of ethynyl and hydroxyethynyl groups through nucleophilic addition reactions. These reactions often require the use of strong bases like sodium amide (NaNH2) and solvents such as liquid ammonia.
Final Functionalization: The final step includes the functionalization of the compound to introduce the hydroxy groups, typically achieved through hydroboration-oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the triple bonds to double or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethynyl groups, where nucleophiles like halides or amines replace the hydroxyl groups.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect biological pathways. Its ability to undergo oxidation and reduction reactions also contributes to its biological activity by generating reactive oxygen species (ROS) and other intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexene-1,5-diyne-1,6-diol: Lacks the ethynyl and hydroxyethynyl groups, making it less reactive.
4-Ethynyl-3-hexene-1,5-diyne-1,6-diol: Similar structure but different functional group positioning.
3-(Hydroxyethynyl)-4-ethynyl-3-hexene-1,5-diyne-1,6-diol: A closely related compound with slight variations in functional groups.
Uniqueness
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is unique due to its combination of ethynyl, hydroxyethynyl, and diyne groups, which confer distinct reactivity and versatility in chemical reactions. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
823813-76-9 |
|---|---|
Molekularformel |
C10H4O3 |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
3-ethynyl-4-(2-hydroxyethynyl)hex-3-en-1,5-diyne-1,6-diol |
InChI |
InChI=1S/C10H4O3/c1-2-9(3-6-11)10(4-7-12)5-8-13/h1,11-13H |
InChI-Schlüssel |
QCYXLORUSUQBCK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=C(C#CO)C#CO)C#CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


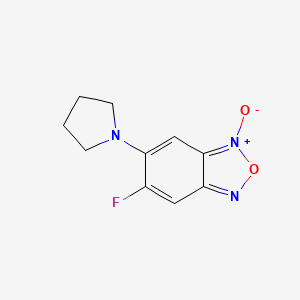
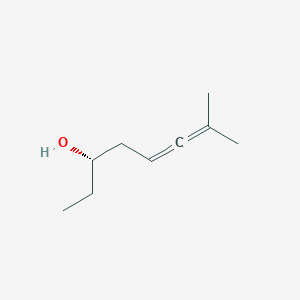
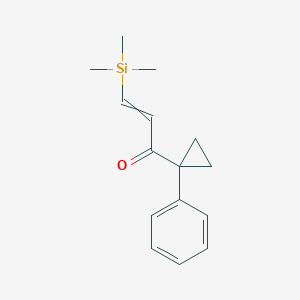
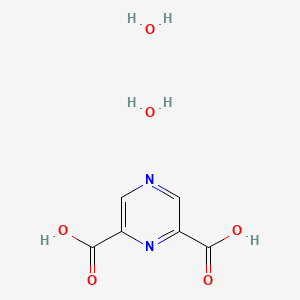
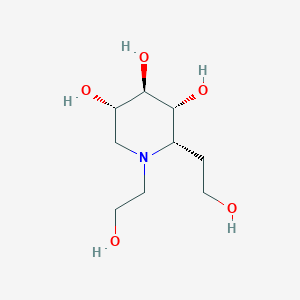
![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)
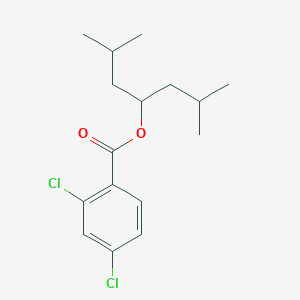
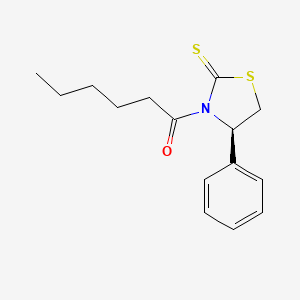
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
